molecular formula C15H28N2O5S2 B12109066 Boc-met-met-OH

Boc-met-met-OH

Cat. No.: B12109066
M. Wt: 380.5 g/mol
InChI Key: MABHRCYXNJACEV-UHFFFAOYSA-N
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Description

Boc-met-met-OH, also known as N-α-t.-Boc-L-methionine, is a compound that contains a butoxycarbonyl (Boc) protecting group and methionine in its structure. It is commonly used in peptide synthesis as a building block for introducing methionine amino-acid residues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-met-met-OH typically involves multiple steps. One common method starts with L-methionine, which reacts with an activator of butoxycarbonyl acid, such as dicyclohexylcarbodiimide (DCC). The reaction proceeds under specific conditions to form the Boc-protected methionine . The protecting group can be removed under appropriate conditions to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Boc-met-met-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Boc-met-met-OH primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of methionine during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under acidic conditions, allowing the methionine residue to participate in subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-met-met-OH is unique due to its specific structure and the presence of the Boc protecting group, which makes it particularly useful in peptide synthesis. Its stability and reactivity under controlled conditions make it a valuable tool in various scientific and industrial applications .

Biological Activity

Boc-Met-Met-OH, or tert-Butoxycarbonyl-L-methionine, is a derivative of methionine that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C10_{10}H19_{19}NO4_4S
  • Molecular Weight : 249.327 g/mol
  • Density : 1.2 g/cm³
  • Melting Point : 47-50 °C
  • Boiling Point : 415.5 °C at 760 mmHg
  • Flash Point : 205.1 °C

These properties indicate that this compound is stable under standard laboratory conditions, making it suitable for various applications in biochemistry and pharmacology.

Biological Activity

This compound exhibits several biological activities, particularly in the context of its role as an amino acid derivative. It has been studied for its effects on:

  • Ergogenic Effects : Amino acids and their derivatives, including this compound, are known to influence the secretion of anabolic hormones and enhance physical performance by supplying fuel during exercise. This has been documented in studies highlighting their role as ergogenic dietary substances .
  • Cell Signaling Pathways : Research indicates that this compound may interact with various cell signaling pathways, including:
    • MAPK/ERK Pathway
    • PI3K/Akt/mTOR Pathway
    • JAK/STAT Signaling
    These pathways are crucial for regulating cellular processes such as growth, survival, and metabolism .
  • Neuroprotective Effects : Some studies suggest that methionine derivatives can exert neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Study on Ergogenic Effects

A study conducted by Luckose et al. (2015) demonstrated that amino acid derivatives, including this compound, positively influence physical performance by enhancing muscle recovery and reducing exercise-induced muscle damage. The research highlighted the potential of these compounds as dietary supplements for athletes .

Interaction with Cell Signaling

In a study published in Nature Chemical Biology, researchers explored the transport and signaling mechanisms via amino acid binding sites in yeast, demonstrating how methionine derivatives like this compound can modulate cellular responses through specific receptor interactions .

Table of Biological Activities

Activity TypeDescriptionReferences
Ergogenic EffectsEnhances physical performance and recoveryLuckose et al., 2015
Cell SignalingInvolvement in MAPK/ERK and PI3K/Akt pathwaysMedchemExpress
NeuroprotectionPotential protective effects against neurodegenerative diseasesChemsrc

Properties

IUPAC Name

2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5S2/c1-15(2,3)22-14(21)17-10(6-8-23-4)12(18)16-11(13(19)20)7-9-24-5/h10-11H,6-9H2,1-5H3,(H,16,18)(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABHRCYXNJACEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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